3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Overview
Description
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is a compound of interest due to its unique structure and potential applications in various chemical syntheses. Its properties and reactivity are subjects of research within organic chemistry, particularly in relation to its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride often involves the reaction of trifluorodiazoethane with phosgene, leading to acid-stable derivatives useful for labeling enzymes and undergoing photolysis with minimal rearrangement. This process demonstrates the compound's utility in specific biochemical applications and highlights its stability under acidic conditions (V. Chowdhry, R. Vaughan, F. Westheimer, 1976).
Molecular Structure Analysis
Molecular structure analyses of closely related compounds reveal significant details about the bond lengths and angles, indicating conjugated systems and the presence of specific functional groups that influence the overall stability and reactivity of the molecule. For example, the study of a similar compound, 2-methoxy-benzoic acid ester, provided insights into the conjugated system's influence on bond lengths, suggesting parallels in the structural analysis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride (Zhao et al., 2010).
Chemical Reactions and Properties
This compound's chemical reactivity includes its ability to undergo photoaffinity labeling, a process valuable in biochemistry for studying protein interactions. The stability of its derivatives under acid conditions and the specific photolysis behavior highlight its potential in precise biochemical investigations (V. Chowdhry, R. Vaughan, F. Westheimer, 1976).
Scientific Research Applications
1. Application in Biotechnology and Microbiology
- Summary of Application : This compound is used in the synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is an important chiral building block for a series of pharmaceuticals .
- Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
- Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (ee_p) of 95% within 10 minutes .
2. Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Application as a Chiral Acylating Reagent
- Summary of Application : ®-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is used as a chiral acylating reagent, which is used in the resolution of amino acid enantiomers .
- Results or Outcomes : It is suitable for the determination of the optical composition of compounds extracted from biological fluids .
4. Application in Crystallography
- Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
- Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
- Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .
5. Application as a Chiral Derivatizing Agent
- Summary of Application : Mosher’s acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is used as a chiral derivatizing agent . It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide .
- Methods of Application : The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy . Mosher’s acid chloride, the acid chloride form, is sometimes used because it has better reactivity .
6. Application in the Preparation of Natural Products and Pheromones
- Summary of Application : This compound is used in the preparation of natural products and pheromones .
7. Application in X-ray Crystallography
- Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
- Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
- Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .
8. Application in the Synthesis of Trifluoromethylpyridines
- Summary of Application : This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) have been reported .
properties
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
CAS RN |
64312-89-6, 40793-68-8 | |
Record name | α-Methoxy-α-trifluoromethylphenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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